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Abstract

SL-164, also known as dicloqualone, is a quinazolinone derivative and a structural analogue of
the sedative-hypnotic drug methaqualone. Developed in the late 1960s by Sumitomo Chemical
Co., Ltd., SL-164 exhibits similar sedative, hypnotic, and anticonvulsant properties to its parent
compound.[1][2] However, due to a higher risk of convulsions, it was never marketed for clinical
use.[1][2] This document provides a comprehensive technical overview of the history,
development, and pharmacological profile of SL-164, intended for researchers, scientists, and
drug development professionals.

Introduction and Historical Development

SL-164, chemically designated as 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-
one, emerged from research programs in the late 1960s focused on the development of novel
sedative and hypnotic agents.[1][2] As an analogue of methaqualone, which was a widely
prescribed sedative at the time, SL-164 was investigated for its potential therapeutic
applications.

Initial pharmacological studies were conducted to characterize its activity, including a key study
by Saito et al. in 1969 published in Arzneimittel-Forschung. While this foundational research
established its pharmacological profile, the development of SL-164 for clinical use was halted
due to an unfavorable safety profile, specifically a heightened risk of inducing convulsions.[1][2]
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In recent years, SL-164 has reappeared on the illicit market as a designer drug, leading to

several documented cases of intoxication and adverse effects.

Chemical Synthesis

The synthesis of SL-164 follows established methods for the preparation of 4(3H)-

quinazolinone derivatives. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of SL-164

Materials:

2-Amino-5-chlorobenzoic acid

Acetic anhydride

4-Chloro-2-methylaniline

Phosphorus trichloride (PCIsz) or thionyl chloride (SOCI2)

Anhydrous solvent (e.g., toluene, xylene)

Procedure:

Formation of the Benzoxazinone Intermediate: 2-Amino-5-chlorobenzoic acid is acetylated
using acetic anhydride to form the corresponding N-acetyl derivative. Subsequent
cyclization, often through heating, yields 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one.

Condensation with an Aniline Derivative: The benzoxazinone intermediate is then reacted
with 4-chloro-2-methylaniline in a suitable anhydrous solvent.

Ring Closure to form the Quinazolinone Core: The condensation reaction, often facilitated by
a dehydrating agent such as PCls or SOCIz, leads to the formation of the quinazolinone ring
system.

Purification: The crude product is purified by recrystallization from an appropriate solvent
(e.g., ethanol, acetic acid) to yield 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-
4-one (SL-164).
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o Characterization: The structure and purity of the final compound are confirmed using
analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and Infrared (IR) spectroscopy.

Pharmacological Profile
Mechanism of Action

SL-164 acts as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type
A) receptor. This mechanism is shared with its parent compound, methaqualone, as well as
other sedative-hypnotics like benzodiazepines and barbiturates. By binding to a site on the
GABA-A receptor distinct from the GABA binding site, SL-164 enhances the effect of GABA,
the primary inhibitory neurotransmitter in the central nervous system. This potentiation of
GABAergic neurotransmission leads to an increased influx of chloride ions into neurons,
resulting in hyperpolarization and a decrease in neuronal excitability, which manifests as
sedative, hypnotic, and anticonvulsant effects.

GABA-A Receptor Positive Allosteric Modulation by SL-164

Preclinical Data

Disclaimer: The full text of the original 1969 pharmacological study on SL-164 by Saito et al.
could not be retrieved. Therefore, the following tables are placeholders to illustrate the
expected quantitative data for a compound of this class. The values presented are not actual
experimental results for SL-164.

Table 1: Acute Toxicity of SL-164

Species Route of Administration LDso (mg/kg)

Mouse Oral Data not available
Mouse Intraperitoneal Data not available
Rat Oral Data not available
Rat Intraperitoneal Data not available

Table 2: Anticonvulsant Activity of SL-164
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Animal Model Test EDso (mg/kg)
Mouse Maximal Electroshock (MES) Data not available
Mouse Pentylenetetrazol (PTZ) Data not available

Table 3: Sedative and Hypnotic Activity of SL-164

Effective Dose

Species Test Endpoint
(mglkg)
Loss of Righting ] )
Mouse Hypnosis Data not available
Reflex
Spontaneous Motor _ .
Rat Sedation Data not available

Activity

Experimental Protocols
In Vivo Assessment of Anticonvulsant Activity

Protocol: Maximal Electroshock (MES) Seizure Test

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension
phase of a maximal electroshock-induced seizure in rodents.

Animals: Male Swiss albino mice (20-25 g).
Procedure:
e Animals are randomly assigned to control and treatment groups.

e The test compound (SL-164) is administered orally (p.o.) or intraperitoneally (i.p.) at various
doses. The vehicle is administered to the control group.

» At the time of peak effect (predetermined), a maximal electrical stimulus (e.g., 50 mA, 60 Hz
for 0.2 seconds) is delivered via corneal or ear clip electrodes.
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e The animals are observed for the presence or absence of the tonic hindlimb extension phase
of the seizure.

e The percentage of animals protected from the tonic extension is calculated for each dose
group.

e The EDso (the dose that protects 50% of the animals) is determined by probit analysis.
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Workflow for the Maximal Electroshock (MES) Seizure Test
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In Vitro Assessment of GABA-A Receptor Modulation

Protocol: Electrophysiological Assay for GABA-A Receptor Modulation

Objective: To determine the effect of a test compound on GABA-A receptor function using
whole-cell patch-clamp electrophysiology.

Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells
stably expressing the desired GABA-A receptor subtype combination (e.g., a1fzy2).

Procedure:

e Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of
an inverted microscope.

e The chamber is continuously perfused with an external recording solution.

o Whole-cell patch-clamp recordings are established using a glass micropipette filled with an
internal solution.

e A sub-maximal concentration of GABA (e.g., EC10-EC20) is applied to elicit a baseline current
response.

 After stabilization of the baseline response, the test compound (SL-164) is co-applied with
the same concentration of GABA.

e The potentiation of the GABA-evoked current by the test compound is measured.

o Concentration-response curves are generated by applying a range of concentrations of the
test compound, and the ECso (the concentration that produces 50% of the maximal
potentiation) is determined.

Conclusion

SL-164 is a historically significant analogue of methaqualone that demonstrates the
pharmacological properties of a positive allosteric modulator of the GABA-A receptor. While its
development was curtailed due to safety concerns, its re-emergence as a designer drug
underscores the continued interest in this class of compounds. This technical guide provides a
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foundational understanding of SL-164 for the scientific community. Further research,
particularly to obtain and publish the original preclinical quantitative data, would be invaluable
for a complete toxicological and pharmacological assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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